molecular formula C14H18O B12569265 1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene CAS No. 266351-96-6

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene

Cat. No.: B12569265
CAS No.: 266351-96-6
M. Wt: 202.29 g/mol
InChI Key: LLPZJDLJMCHBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is an organic compound with a complex structure that includes an ethoxy group, a benzene ring, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of ethoxybenzene with a suitable diene precursor under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its conjugated diene system and benzene ring. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethoxy-4-(2-methylpenta-1,3-dien-1-yl)benzene is unique due to its specific arrangement of functional groups and the stability provided by its conjugated diene system. This stability and reactivity make it a valuable compound for various chemical transformations and applications.

Properties

CAS No.

266351-96-6

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1-ethoxy-4-(2-methylpenta-1,3-dienyl)benzene

InChI

InChI=1S/C14H18O/c1-4-6-12(3)11-13-7-9-14(10-8-13)15-5-2/h4,6-11H,5H2,1-3H3

InChI Key

LLPZJDLJMCHBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C)C=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.